

Technical Guide: Physicochemical Properties of 4-Ethoxybenzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Ethoxybenzonitrile**

Cat. No.: **B1329842**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling point data for **4-ethoxybenzonitrile** (CAS No. 25117-74-2). The document details experimental methodologies for determining these key physical properties and presents the information in a clear, structured format for easy reference and comparison.

Core Physicochemical Data

4-Ethoxybenzonitrile is an organic compound with the chemical formula C_9H_9NO . It is characterized by a benzene ring substituted with an ethoxy group ($-OCH_2CH_3$) and a nitrile group ($-CN$) at the para position.^[1] At room temperature, it typically appears as a white to light yellow crystalline powder or solid.^{[1][2][3][4][5]}

Quantitative Data Summary

The melting and boiling points of **4-ethoxybenzonitrile** have been reported by various suppliers and databases. A summary of these values is presented below.

Physical Property	Reported Value(s)	Notes
Melting Point	60.0 - 64.0 °C [4][5][6]	A range of values has been reported, including 61 °C [2], 62 °C [4][5][7], and 60.0 - 62.3 °C [3].
Boiling Point	145 °C	This value is reported at a reduced pressure of 18 mmHg. [4][6][7]

Experimental Protocols

The determination of accurate melting and boiling points is crucial for the identification and purity assessment of chemical compounds. Standard laboratory procedures for these measurements are outlined below.

Melting Point Determination (Capillary Method)

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.

Principle: A small, finely powdered sample of the substance is packed into a thin-walled glass capillary tube and heated at a controlled rate. The temperature range over which the substance melts is observed and recorded as the melting point.

Apparatus:

- Melting point apparatus (e.g., Thiele tube with heating oil or a digital melting point device)
- Capillary tubes (sealed at one end)
- Thermometer (calibrated)
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: A small amount of the **4-ethoxybenzonitrile** sample is finely ground into a powder using a mortar and pestle.
- Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the closed end. This process is repeated until a column of 2-3 mm of tightly packed sample is achieved.
- Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.
- Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to a slow and steady 1-2 °C per minute.
- Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.

[Click to download full resolution via product page](#)

Melting Point Determination Workflow

Boiling Point Determination (Siwoloboff Method)

For determining the boiling point of small quantities of liquid, the Siwoloboff method is a convenient and accurate micro-method.

Principle: A small sample of the liquid is heated in a test tube along with an inverted capillary tube. As the liquid is heated, the air trapped in the capillary tube expands and escapes. When the external pressure equals the vapor pressure of the liquid, a steady stream of bubbles emerges from the capillary. Upon cooling, the liquid is drawn back into the capillary tube; the temperature at which this occurs is the boiling point.

Apparatus:

- Small test tube or fusion tube
- Capillary tube (sealed at one end)
- Thermometer (calibrated)
- Heating bath (e.g., Thiele tube with mineral oil)
- Rubber band or wire to attach the test tube to the thermometer

Procedure:

- **Sample Preparation:** A few drops of the liquid sample (molten **4-ethoxybenzonitrile**) are placed into the small test tube.
- **Capillary Insertion:** A capillary tube, sealed at one end, is placed into the test tube with the open end downwards.
- **Apparatus Assembly:** The test tube is attached to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
- **Heating:** The assembly is immersed in a heating bath. The bath is heated gently. Initially, a slow stream of bubbles will emerge from the capillary as the trapped air expands.
- **Observation:** As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will be observed. The heating is then discontinued.
- **Recording:** The liquid in the bath is allowed to cool slowly while being stirred. The temperature at which the stream of bubbles ceases and the liquid is drawn into the capillary tube is recorded as the boiling point.

[Click to download full resolution via product page](#)

Boiling Point Determination Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 25117-74-2: 4-Ethoxybenzonitrile | CymitQuimica [cymitquimica.com]
- 2. biosynth.com [biosynth.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. 4-Ethoxybenzonitrile | 25117-74-2 | TCI EUROPE N.V. [tcichemicals.com]
- 5. 4-Ethoxybenzonitrile | 25117-74-2 | TCI AMERICA [tcichemicals.com]
- 6. AB126385 | CAS 25117-74-2 – abcr Gute Chemie [abcr.com]
- 7. 4-Ethoxybenzonitrile >98.0%(GC) 25g - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 4-Ethoxybenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1329842#4-ethoxybenzonitrile-melting-point-and-boiling-point-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com